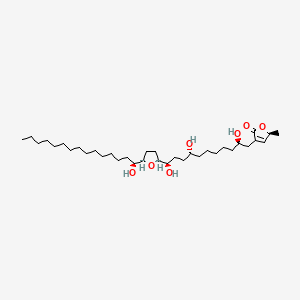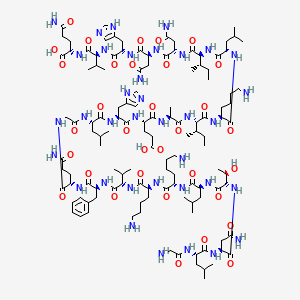
Longicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Longicin is a natural product found in Asimina longifolia with data available.
Scientific Research Applications
Antimicrobial and Parasiticidal Properties
Longicin, identified in the tick Haemaphysalis longicornis, exhibits remarkable antimicrobial, fungicidal, and parasiticidal properties. Its ability to inhibit the proliferation of Babesia sp. parasites, including Babesia equi and Babesia microti, is particularly noteworthy. Longicin's parasiticidal effect is achieved through direct action on the parasites, significantly reducing parasitemia in infected animals. This indicates its potential in developing chemotherapeutic compounds against tick-borne diseases (Tsuji et al., 2007).
Virucidal Activity
Longicin peptides have demonstrated virucidal activity against Langat virus (LGTV), a tick-borne flavivirus. The peptide longicin P4, in particular, showed significant reduction in viral foci and lower virus yield against LGTV, highlighting its potential as an antiviral agent. However, its effectiveness against non-enveloped viruses like adenovirus was not significant, suggesting its action might be specific to enveloped viruses (Talactac et al., 2016).
Structural Characterization and Cytolytic Activity
A study focusing on the structural characterization of longicin and its synthetic analogs revealed that its antimicrobial activity might be attributed to its beta-sheet and alpha-helix structures. This structural insight suggests that longicin's antimicrobial domain could be a novel target for future therapeutic agents against bacteria (Rahman et al., 2010).
Antitoxoplasmosis Potential
Longicin P4 peptide has been found to be effective against Toxoplasma gondii, a parasite causing toxoplasmosis. It impairs the parasite membranes, leading to the destruction of the parasites, thus suggesting its potential as an antitoxoplasmosis drug (Tanaka et al., 2012).
Role in Vector Tick Immunity
Longicin plays a crucial role in the immune response of vector ticks against Babesia parasites, indicating its significance in the vector's capacity to transmit these pathogens. This understanding could be vital for strategies to control tick-borne diseases (Tsuji & Fujisaki, 2007).
properties
bioactivity |
Antibacterial, Antiparasitic |
|---|---|
sequence |
GFGCPLNQGACHNHCRSIGRRGGYCAGIIKQTCTCYRK |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[5-(6-Methoxynaphthalen-2-yl)-3-oxidanyl-pyridin-2-yl]carbonylamino]ethanoic acid](/img/structure/B1576079.png)

